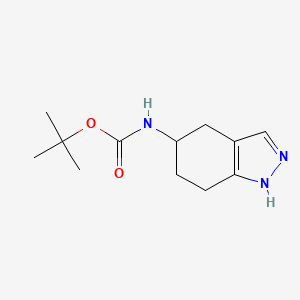
(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester
Übersicht
Beschreibung
“(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1158767-01-1 . It has a molecular weight of 237.3 and its molecular formula is C12H19N3O2 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code of the compound is 1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-4-5-10-8(6-9)7-13-15-10/h7,9H,4-6H2,1-3H3,(H,13,15)(H,14,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is also a P-gp substrate . The compound has a Log Po/w (iLOGP) of 1.91 , indicating its lipophilicity. Its water solubility is calculated to be 1.14 mg/ml .Wissenschaftliche Forschungsanwendungen
Synthetic and Crystallographic Studies
A study by Kant, Singh, and Agarwal (2015) on the synthetic and crystallographic analysis of a similar compound, "(9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester," outlines the synthetic route and provides crystallographic data. The research highlights the importance of such compounds in understanding molecular conformations and interactions, which can be crucial for drug design and material science applications (Kant, Singh, & Agarwal, 2015).
Development of Asymmetric Syntheses
Levy et al. (2009) described the development of a multigram asymmetric synthesis of a chiral tetraazamacrocycle, demonstrating the utility of similar tert-butyl ester compounds in creating complex molecular architectures. This study is particularly relevant for the synthesis of compounds used in magnetic resonance imaging (MRI) contrast agents, showcasing the potential medical imaging applications (Levy et al., 2009).
Novel Synthesis Approaches
Murugavel, Amirthaganesan, and Sabapathy Mohan (2010) explored the synthesis of novel 4,5,6,7-tetrahydro-1H-indazole derivatives, indicating the versatility of these frameworks in generating biologically relevant molecules. Their work provides a foundation for understanding how modifications to the indazole core can impact the synthesis and properties of related compounds (Murugavel, Amirthaganesan, & Sabapathy Mohan, 2010).
Applications in Polymer Synthesis
Sanda, Kamatani, and Endo (2001) investigated the synthesis and anionic ring-opening polymerization behavior of amino acid-derived cyclic carbonates, highlighting the use of tert-butyl ester derivatives in polymer science. Such research underscores the potential of these compounds in creating biodegradable polymers with specific functional properties (Sanda, Kamatani, & Endo, 2001).
Deprotection in Organic Synthesis
Li et al. (2006) detailed the use of aqueous phosphoric acid as a mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers, which are closely related to the compound . This study emphasizes the importance of such deprotection reactions in the synthesis of complex organic molecules, potentially including pharmaceuticals (Li et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-4-5-10-8(6-9)7-13-15-10/h7,9H,4-6H2,1-3H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIXNXQUMXCCIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B3086298.png)
![(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086302.png)
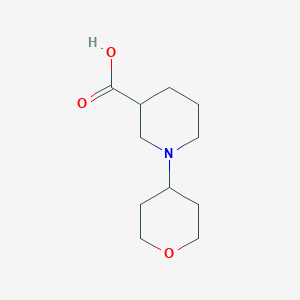
![2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3086318.png)

amine hydrochloride](/img/structure/B3086331.png)
amine hydrochloride](/img/structure/B3086347.png)

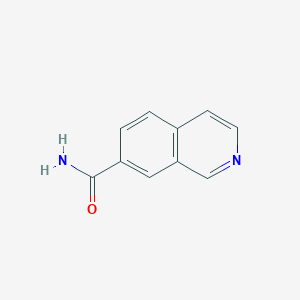
![(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086369.png)
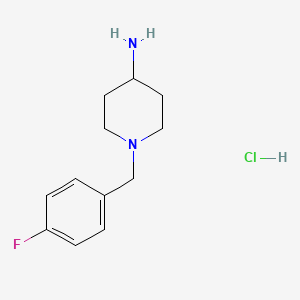
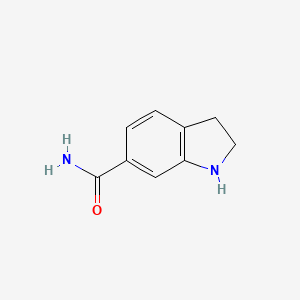

amine hydrochloride](/img/structure/B3086404.png)